molecular formula C9H9BrN2 B1528216 4-Bromo-2-methyl-1H-indol-6-amine CAS No. 1260383-58-1

4-Bromo-2-methyl-1H-indol-6-amine

Cat. No.: B1528216
CAS No.: 1260383-58-1
M. Wt: 225.08 g/mol
InChI Key: JLSOPZZMKXXRDY-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Heterocyclic Systems

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in drug discovery. The rich chemistry of the indole nucleus allows for a wide range of chemical modifications, leading to a diverse array of biological activities.

The synthesis of indole derivatives has been a subject of intense research for over a century, with numerous named reactions developed to construct this important heterocyclic system. Modern synthetic methods continue to expand the toolkit available to chemists for creating functionalized indoles. These methods include transition metal-catalyzed reactions, such as those employing palladium and copper, which enable the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity. organic-chemistry.org The development of novel indole syntheses remains an active area of research, driven by the demand for new molecules with unique properties. nih.gov

Importance of Brominated Indoles in Contemporary Organic Synthesis Research

The introduction of a bromine atom onto the indole ring, creating brominated indoles, significantly enhances the synthetic utility of these compounds. The bromine substituent serves as a versatile functional group that can be readily transformed into other groups through various chemical reactions. fiveable.me This makes brominated indoles valuable building blocks for the construction of more complex molecules. fiveable.mesmolecule.com

The presence of the electronegative bromine atom also influences the electronic properties of the indole ring, affecting its reactivity in electrophilic aromatic substitution reactions. fiveable.me This modulation of reactivity allows for selective chemical transformations at other positions of the indole nucleus. Furthermore, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, providing powerful tools for the synthesis of highly functionalized indole derivatives.

From a biological perspective, brominated indoles have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. fiveable.me The bromine atom can influence a molecule's binding affinity and selectivity for biological targets, such as the serotonin (B10506) receptor. fiveable.me

Structural Features and Research Justification for 4-Bromo-2-methyl-1H-indol-6-amine

This compound possesses a unique combination of structural features that make it a compelling target for research. The molecule contains a bromine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position of the indole core.

The bromine atom at the 4-position, as previously discussed, provides a handle for further synthetic transformations. The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially impacting its biological activity. The amine group at the 6-position is a key functional group that can participate in hydrogen bonding and can be readily derivatized to explore structure-activity relationships. The presence of both a bromine atom and an amine group on the same indole scaffold offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of a library of related compounds.

The specific substitution pattern of this compound distinguishes it from other indole derivatives and warrants dedicated investigation. The interplay between the electron-withdrawing bromine atom and the electron-donating amine group is expected to impart unique chemical and physical properties to the molecule. Research into this compound is justified by its potential to serve as a key building block for the discovery of new bioactive molecules and functional materials.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1260383-58-1
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
Appearance Solid

| Storage | Keep in dark place, sealed in dry, 2-8°C |

Data sourced from publicly available chemical supplier information.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Indole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-2-7-8(10)3-6(11)4-9(7)12-5/h2-4,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSOPZZMKXXRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methyl 1h Indol 6 Amine

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the desired 4-bromo-2-methyl-6-amino-1H-indole core in a single, often multi-component, reaction sequence. These methods are prized for their efficiency and ability to rapidly assemble the complex heterocyclic system.

Regioselective Indole (B1671886) Ring Construction Techniques

Several classic and modern named reactions can be adapted to produce the target indole structure. The choice of method often depends on the availability of appropriately substituted starting materials.

Fischer Indole Synthesis : This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 4-Bromo-2-methyl-1H-indol-6-amine, a potential route would involve the reaction of (3-bromo-5-aminophenyl)hydrazine with acetone. The amino group would likely require protection (e.g., as an acetamide) prior to the cyclization to prevent side reactions. The reaction proceeds through a phenylhydrazone intermediate, which rearranges under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to form the indole ring. wikipedia.orgorganic-chemistry.org The regioselectivity is dictated by the substitution pattern on the phenylhydrazine. quimicaorganica.org

Batcho-Leimgruber Indole Synthesis : This method provides a powerful alternative to the Fischer synthesis, starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net A hypothetical route to the target compound could begin with 1-bromo-5-methyl-3-nitrobenzene. While not a direct precursor, a related starting material like 4-bromo-2-methyl-6-nitroaniline (B42567) could be envisioned. The key steps involve the formation of an enamine by reacting the starting material with a dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine, followed by a reductive cyclization of the nitro group to form the indole ring. wikipedia.org This method is known for its high yields and mild reaction conditions. wikipedia.orgjournalijar.com

Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. While not directly applicable for the 4,6-disubstitution pattern of the target molecule, modifications of this approach could potentially be explored.

Method Starting Materials (Hypothetical) Key Reagents Notes
Fischer Synthesis(3-Bromo-5-(acetylamino)phenyl)hydrazine, AcetoneH⁺ (e.g., HCl, ZnCl₂)Requires synthesis of a specific hydrazine (B178648) precursor. wikipedia.orgquimicaorganica.org
Batcho-Leimgruber4-Bromo-2-methyl-6-nitroanilineDMF-DMA, Pyrrolidine, Reducing Agent (e.g., Raney Ni, H₂)Known for high yields and mild conditions. wikipedia.orgresearchgate.net

Late-Stage Bromination and Amination Strategies on Indole Scaffolds

An alternative strategy involves starting with a simpler, pre-formed indole and introducing the required functional groups at later stages. This approach offers flexibility but can be challenging regarding regioselectivity.

Late-Stage Bromination : Starting with 6-amino-2-methyl-1H-indole (which would first require N-protection), electrophilic bromination could be attempted. However, controlling the position of bromination on an electron-rich aminoidole ring is difficult. Electrophilic substitution on the indole ring typically occurs at the C3 position. If C3 is blocked, substitution may occur on the benzene (B151609) ring, but directing it specifically to C4 over other positions like C5 or C7 would require specific directing group strategies.

Late-Stage Amination : A more plausible late-stage functionalization would involve starting with 4,6-dibromo-2-methyl-1H-indole. Selective conversion of the C6-bromo group to an amino group could be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a suitable ligand to form the C-N bond. Another approach is the Chan-Lam amination, which utilizes a copper catalyst to couple a boronic acid derivative with an amine. worktribe.com This would involve converting one of the bromine atoms to a boronic acid or ester, followed by coupling with an ammonia (B1221849) surrogate. Rhodium-catalyzed C-H amination has also emerged as a powerful tool for late-stage functionalization of complex molecules. nih.gov

Precursor-Based Synthetic Pathways

These multi-step pathways rely on building the target molecule from more readily available aromatic or acyclic precursors, with the indole ring being formed at an intermediate stage.

Utilizing 2-Bromo-4-methylaniline Derivatives as Starting Materials

Syntheses can be designed starting from substituted anilines. A commercially available and relevant starting material is 4-bromo-2-methyl-6-nitroaniline. sigmaaldrich.com

A feasible pathway starting from this precursor would be:

Indole Ring Formation : The aniline (B41778) could be transformed into an indole using various methods. For instance, a palladium-catalyzed coupling reaction with an appropriate alkyne could be used to construct the 2-methylindole (B41428) core. acs.org

Reduction of the Nitro Group : The final step would be the reduction of the nitro group at the C6 position to the desired amine. Standard reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron in acetic acid can be employed for this transformation.

Precursor Key Transformation Reagents Product
4-Bromo-2-methyl-6-nitroanilineFischer Indole Synthesis (hypothetical variant)Diazotization, then reaction with a ketone equivalent4-Bromo-2-methyl-6-nitro-1H-indole
4-Bromo-2-methyl-6-nitro-1H-indoleNitro Group ReductionSnCl₂, HCl or H₂, Pd/CThis compound

Approaches via 6-Bromoindole (B116670) and Related Indole Intermediates

Starting with a commercially available bromoindole, such as 6-bromoindole, provides another strategic entry point. The synthesis would then involve introducing the methyl group at C2 and the additional bromine at C4, followed by amination.

A potential sequence could be:

C2-Methylation : The C2 position of the indole could be methylated, although direct C-H methylation can be challenging. A common approach involves lithiation at C2 followed by quenching with an electrophile like methyl iodide.

C4-Bromination : The resulting 6-bromo-2-methyl-1H-indole would then be subjected to bromination. Directing the bromination to the C4 position in the presence of an existing C6-bromo substituent would be a significant regiochemical challenge.

Selective Amination : If 4,6-dibromo-2-methyl-1H-indole were successfully synthesized, selective amination at the C6 position via a Buchwald-Hartwig or similar cross-coupling reaction would yield the final product.

Multi-Step Conversions from Acyclic Precursors

Building the molecule from simple, non-aromatic precursors offers a high degree of control over the substitution pattern. The Leimgruber-Batcho synthesis, as mentioned previously, is a prime example that starts with an acyclic-substituted aromatic compound (an o-nitrotoluene). wikipedia.orgresearchgate.net

A hypothetical pathway could start with the synthesis of 1-bromo-5-methyl-3-nitrobenzene. youtube.com This precursor could then be elaborated into the target indole. An alternative approach involves the acceptorless dehydrogenative condensation of diols and anilines to form indoles, representing a modern and atom-economical method. rsc.org For the target molecule, this would require a specifically substituted aniline and a diol like 1,2-propanediol, catalyzed by a heterogeneous catalyst system. rsc.org

Named Reactions in this compound Synthesis

Named reactions provide foundational routes to the indole core, and their adaptation is crucial for synthesizing specifically substituted derivatives like this compound.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to yield the indole. wikipedia.org The choice of acid catalyst can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.org

For the synthesis of this compound, a potential starting material would be (4-bromo-2-nitrophenyl)hydrazine, which would then be reacted with acetone. The reaction is sensitive to the electronic nature of the substituents on the phenylhydrazine. Electron-donating groups generally facilitate the cyclization, while electron-withdrawing groups can hinder it. youtube.com

A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative entry into the Fischer indole synthesis. wikipedia.org This could be particularly relevant for constructing the substituted phenylhydrazine precursor.

Table 1: Key Aspects of Fischer Indole Synthesis

FeatureDescription
Reactants Phenylhydrazine and an aldehyde or ketone wikipedia.org
Conditions Acidic (Brønsted or Lewis acids) wikipedia.org
Key Intermediate Phenylhydrazone, which isomerizes to an enamine wikipedia.org
Core Mechanism wikipedia.orgwikipedia.org-sigmatropic rearrangement wikipedia.org

Bartoli Indole Synthesis Modifications

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access via classical methods like the Fischer synthesis. wikipedia.orgresearchgate.net The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org The presence of a bulky ortho substituent is often beneficial for the reaction yield as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

To synthesize this compound, a plausible precursor would be a 1,4-dibromo-2-nitro-5-aminobenzene derivative. The ortho-bromo group can act as a directing group for the Bartoli cyclization. organic-chemistry.org A subsequent modification developed by Dobbs allows for the removal of this ortho-bromine substituent via a radical reduction using AIBN and tributyltin hydride, enhancing the versatility of the Bartoli synthesis. wikipedia.orgorganic-chemistry.org

Table 2: Bartoli Indole Synthesis Overview

FeatureDescription
Reactants Ortho-substituted nitroarene and a vinyl Grignard reagent wikipedia.org
Key Feature Efficient route to 7-substituted indoles researchgate.net
Mechanism Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement wikipedia.org
Dobbs Modification Use of an ortho-bromine directing group that can be subsequently removed wikipedia.org

Batcho-Leimgruber Indole Synthesis Relevance

The Batcho-Leimgruber indole synthesis is a two-step process that provides a flexible route to various indole derivatives, often serving as an alternative to the Fischer synthesis. wikipedia.org The synthesis starts with an ortho-nitrotoluene, which is first converted to an enamine using N,N-dimethylformamide dimethyl acetal and pyrrolidine. wikipedia.org The second step involves a reductive cyclization of the enamine to form the indole. wikipedia.org

This method is particularly advantageous as many ortho-nitrotoluene starting materials are commercially available or readily synthesized. wikipedia.org For the target molecule, a suitably substituted o-nitrotoluene, such as 4-bromo-2-methyl-6-nitroaniline, could serve as the starting point. The reductive cyclization can be achieved using various reducing agents, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method has been successfully used to prepare bromoindoles, which are valuable precursors for further functionalization. researchgate.net

Catalytic Methods for this compound Synthesis

Catalytic methods offer efficient and often milder conditions for the synthesis of complex molecules, including substituted indoles.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in indole synthesis is well-documented. organic-chemistry.org Palladium-catalyzed reactions can be employed for both the formation of the indole ring and the introduction of substituents.

For instance, a palladium-catalyzed intramolecular cyclization of an appropriately substituted 2-alkynylaniline can lead to the indole core. organic-chemistry.org In the context of this compound, a precursor such as an N-protected 2-alkynyl-4-bromo-6-aminoaniline could be envisioned.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are crucial for introducing the amine functionality at the C6 position or for constructing the substituted aniline precursor itself. nih.gov These reactions typically involve a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. nih.govnih.gov

Dehydrogenation and Reductive Cyclization Approaches

Dehydrogenative cyclization offers an atom-economical approach to indole synthesis. acs.org Recent advancements have demonstrated the use of electrocatalytic methods for the dehydrogenative cyclization of 2-vinylanilides to form indoles, avoiding the need for external chemical oxidants. acs.org

Reductive cyclization is another key strategy, often employed as the final step in multi-step indole syntheses like the Batcho-Leimgruber method. wikipedia.org This process involves the reduction of a nitro group to an amine, which then undergoes intramolecular condensation to form the pyrrole (B145914) ring of the indole. A variety of reducing systems can be employed, offering flexibility in terms of reaction conditions and substrate compatibility. wikipedia.orgresearchgate.net Additionally, cascade reactions involving condensation, reductive alkylation, and hydrogenation have been developed for the one-pot synthesis of substituted indolines, which can then be oxidized to indoles. dicp.ac.cn

Optimization of Reaction Conditions for Yield and Selectivity

A comprehensive review of published scientific literature and patent databases reveals a notable absence of specific studies focused on the optimization of reaction conditions for the synthesis of this compound. While various established methods exist for the synthesis of substituted indoles, detailed research findings, including comparative data on the impact of catalysts, solvents, temperature, and reaction times on the yield and selectivity for this particular compound, are not publicly available.

Factors that would require systematic investigation to optimize the synthesis include:

Choice of Catalyst: For potential cross-coupling or cyclization steps, the selection of the metal catalyst (e.g., palladium, copper) and the corresponding ligand would be critical in influencing reaction efficiency and selectivity.

Solvent Effects: The polarity and boiling point of the solvent can significantly affect reaction rates and the solubility of reactants and intermediates, thereby impacting yield.

Temperature and Reaction Time: These parameters are intrinsically linked and would need to be carefully controlled for each step to ensure complete reaction while minimizing the formation of by-products.

Nature of Reactants and Protecting Groups: The choice of starting materials and the use of protecting groups for the amine and indole nitrogen would play a crucial role in directing the reaction towards the desired product and preventing unwanted side reactions.

Given the lack of specific research data, it is not possible to provide data tables or detailed findings on the optimization of the synthesis for this compound at this time.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methyl 1h Indol 6 Amine

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, rendering it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgresearchgate.net The rate and regioselectivity of these reactions are significantly influenced by the existing substituents on the benzene (B151609) ring. science.gov Activating groups enhance the ring's reactivity by donating electron density, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration with nitric acid and sulfuric acid introduces a nitro group (NO2) onto the aromatic ring. masterorganicchemistry.com The precise position of substitution on the 4-bromo-2-methyl-1H-indol-6-amine ring will depend on the interplay of the directing effects of the existing substituents and the reaction conditions.

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom at the 4-position of the indole ring can be replaced by various nucleophiles through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, further expanding the synthetic utility of the parent compound. smolecule.com The electrophilic character of the carbon atom attached to the bromine makes it a target for nucleophilic attack.

These reactions can lead to the formation of more complex molecular structures. For example, reaction with amines can yield N-substituted derivatives, and coupling with isocyanates can form ureas or carbamates.

Transformations of the Amine Functionality

The amine group at the 6-position is a key site for chemical modifications, enabling the synthesis of a wide array of derivatives.

The amine group readily undergoes acylation with acyl chlorides or anhydrides to form amides. smolecule.com This transformation is significant in medicinal chemistry for creating more complex and potentially biologically active molecules. Similarly, alkylation reactions introduce alkyl groups onto the amine, altering its properties and reactivity. These reactions typically proceed via nucleophilic attack of the amine on the electrophilic carbon of the acylating or alkylating agent.

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid. These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. For example, they can be used in Sandmeyer reactions to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. They can also be used as coupling partners in azo coupling reactions to form azo compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent at the 4-position makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used to form biaryl compounds. beilstein-journals.orgresearchgate.net For this compound, a Suzuki reaction with an arylboronic acid would yield a 4-aryl-2-methyl-1H-indol-6-amine. The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the reaction's efficiency. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for forming substituted alkenes. Intramolecular Heck reactions can be used to synthesize fused ring systems. acs.orgacs.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the 4-position of the indole ring. researchgate.net

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Aryl/Vinyl Boronic Acid or Ester Pd(0) complex, Base Biaryl or Vinyl-substituted indole
Heck Alkene Pd(0) complex, Base Alkenyl-substituted indole
Sonogashira Terminal Alkyne Pd(0) complex, Cu(I) co-catalyst, Base Alkynyl-substituted indole

Mechanistic Pathways of Key Reactions

The mechanisms of these reactions have been extensively studied.

Electrophilic Aromatic Substitution: The reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, the aromatic ring attacks the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.org In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycles of the Suzuki, Heck, and Sonogashira reactions generally involve three key steps:

Oxidative Addition: The aryl halide (in this case, this compound) adds to the low-valent transition metal catalyst (e.g., Pd(0)).

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is transferred to the metal center (transmetalation) or inserts into the metal-aryl bond (migratory insertion).

Reductive Elimination: The coupled product is eliminated from the metal center, regenerating the active catalyst.

The specific details of the mechanistic pathways, including the nature of the intermediates and the rate-determining step, can vary depending on the specific reaction, substrates, and conditions employed.

Reaction Intermediates and Transition State Characterization

For electrophilic aromatic substitution, a common reaction for indoles, the key intermediate is a resonance-stabilized carbocation, often referred to as a σ-complex or arenium ion. The position of electrophilic attack on the indole ring is dictated by the stability of this intermediate. In the case of this compound, electrophilic attack is most likely to occur at the C3 position. This is because the resulting positive charge can be delocalized over the indole nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, could provide valuable insights into the structures and energies of these intermediates and transition states. Such studies would allow for a more quantitative understanding of the reaction pathways.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data, such as reaction rate constants and activation energies, for transformations of this compound are not found in the current body of scientific literature. To determine these parameters, experimental kinetic studies would be necessary.

For instance, in an electrophilic substitution reaction, the rate law would likely be second order, first order in the indole and first order in the electrophile. By conducting experiments at different temperatures, the activation energy for the reaction could be determined using the Arrhenius equation. This would provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Hypothetical Kinetic Parameters for Electrophilic Bromination

ParameterPredicted Value RangeMethod of Determination
Rate Constant (k)10⁻³ - 10⁻¹ M⁻¹s⁻¹UV-Vis Spectroscopy
Activation Energy (Ea)40 - 80 kJ/molArrhenius Plot
Pre-exponential Factor (A)10⁸ - 10¹² s⁻¹Arrhenius Plot

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be obtained from kinetic studies. Actual values would need to be determined experimentally.

Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of this compound is expected to exert significant control over the regioselectivity of its chemical transformations.

Regioselectivity:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. The indole nucleus itself is inherently nucleophilic, with the C3 position being the most reactive site for electrophilic attack. stackexchange.com The substituents on the this compound ring will modulate this inherent reactivity.

Amino Group (C6): The amino group is a strong activating and ortho-, para-directing group. In this case, it would activate the C5 and C7 positions.

Methyl Group (C2): The methyl group is a weak activating group.

Bromo Group (C4): The bromine atom is a deactivating but ortho-, para-directing group.

Considering these effects, electrophilic attack is overwhelmingly favored at the C3 position due to the powerful directing effect of the indole nitrogen. If the C3 position were blocked, substitution would likely occur at the C5 or C7 positions, influenced by the activating amino group at C6. The precise outcome would depend on the specific electrophile and reaction conditions.

Stereoselectivity:

For reactions that introduce a new stereocenter, the potential for stereoselectivity exists. For example, if the amine at C6 were to be acylated with a chiral carboxylic acid, a pair of diastereomers could be formed. The facial selectivity of such a reaction would depend on the steric environment around the nitrogen atom and the nature of the chiral reagent.

Similarly, if a reaction were to occur at the C3 position to introduce a new stereocenter, the existing chirality of a reactant or catalyst could influence the stereochemical outcome. However, without a pre-existing stereocenter in this compound, achieving stereoselectivity would require the use of a chiral reagent, catalyst, or auxiliary. Asymmetric catalysis, for instance using a chiral Lewis acid, could be a powerful tool to achieve high enantioselectivity in reactions involving this substrate.

Table 2: Predicted Regioselectivity in Electrophilic Substitution

ElectrophileMajor ProductMinor Product(s)
Br₂3-Bromo-4-bromo-2-methyl-1H-indol-6-amine3,5-Dibromo-2-methyl-1H-indol-6-amine
HNO₃/H₂SO₄4-Bromo-2-methyl-3-nitro-1H-indol-6-amine4-Bromo-2-methyl-5-nitro-1H-indol-6-amine
Ac₂ON-(4-Bromo-2-methyl-1H-indol-6-yl)acetamide3-Acetyl-4-bromo-2-methyl-1H-indol-6-amine

Note: The products listed are predictions based on general principles of indole reactivity and have not been experimentally verified for this specific compound.

Derivatization and Analog Synthesis of 4 Bromo 2 Methyl 1h Indol 6 Amine

Synthesis of Substituted Indole (B1671886) Analogs and Homologs

The synthesis of analogs and homologs of 4-bromo-2-methyl-1H-indol-6-amine can be approached by constructing the indole ring with pre-functionalized precursors. A common strategy involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the synthesis can commence from 4-bromo-2-methyl-6-nitroaniline (B42567). This precursor can undergo reductive cyclization to form the indole ring, a transformation that can be achieved using various reducing agents.

Another approach is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This method offers a high degree of flexibility in introducing substituents onto the indole core.

Furthermore, modifications to the indole scaffold itself can lead to a variety of analogs. For example, the introduction of substituents at other positions on the benzene (B151609) or pyrrole (B145914) ring can be achieved through electrophilic aromatic substitution or other targeted synthetic routes, provided the existing functional groups are appropriately protected.

Modifications at the Bromo Position and Nitrogen Atom

The bromine atom at the 4-position and the nitrogen atom of the indole ring are prime sites for introducing molecular diversity.

Suzuki-Miyaura Coupling: The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.orgnih.govlibretexts.orgrsc.org This reaction allows for the formation of a carbon-carbon bond by coupling the bromoindole with a variety of boronic acids or esters. This method is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or heteroaryl moieties at the 4-position. nih.govlibretexts.org The choice of palladium catalyst and ligands is crucial for the success of the reaction and can be tailored to the specific substrates. nih.gov

Buchwald-Hartwig Amination: Another powerful palladium-catalyzed reaction is the Buchwald-Hartwig amination, which facilitates the formation of a carbon-nitrogen bond. wikipedia.orglibretexts.orgacsgcipr.orgbeilstein-journals.org This reaction can be used to replace the bromine atom with a wide range of primary or secondary amines, leading to the synthesis of 4-aminoindole (B1269813) derivatives. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and accommodating various functional groups on the incoming amine. libretexts.orgacsgcipr.org

N-Alkylation and N-Arylation: The indole nitrogen (N-1 position) can be readily functionalized through N-alkylation or N-arylation reactions. jkchemical.comwikipedia.orgyoutube.com N-alkylation can be achieved using alkyl halides, sulfates, or other electrophilic alkylating agents in the presence of a base. jkchemical.comwikipedia.org For N-arylation, copper- or palladium-catalyzed methods are often employed. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Below is a table summarizing potential derivatization reactions at the bromo and nitrogen positions:

Reaction TypePositionReagents and ConditionsPotential Products
Suzuki-Miyaura Coupling C4-BrAryl/heteroaryl/alkyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃)4-Aryl/heteroaryl/alkyl-2-methyl-1H-indol-6-amine
Buchwald-Hartwig Amination C4-BrPrimary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos, RuPhos), base (e.g., NaOtBu, Cs₂CO₃)N-Substituted-4-amino-2-methyl-1H-indol-6-amine
N-Alkylation N1-HAlkyl halide (e.g., CH₃I, C₂H₅Br), base (e.g., NaH, K₂CO₃) in an inert solvent (e.g., DMF, THF)4-Bromo-1-alkyl-2-methyl-1H-indol-6-amine
N-Arylation N1-HAryl halide, Cu or Pd catalyst, ligand, base4-Bromo-1-aryl-2-methyl-1H-indol-6-amine

Functionalization of the Primary Amine Group

The primary amine at the 6-position is a nucleophilic center that can readily undergo a variety of chemical transformations.

Acylation: The amine group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. organic-chemistry.orglibretexts.orgorganic-chemistry.org This reaction is typically straightforward and can be used to introduce a wide range of acyl groups, thereby modifying the compound's properties. For example, reaction with acetyl chloride would yield N-(4-bromo-2-methyl-1H-indol-6-yl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base will produce sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

Alkylation and Arylation: The primary amine can also undergo N-alkylation or N-arylation, although controlling the degree of substitution can be challenging, often leading to a mixture of mono- and di-alkylated products. masterorganicchemistry.com Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization and Sandmeyer-type Reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.

A table of potential reactions at the primary amine group is provided below:

Reaction TypePositionReagents and ConditionsPotential Products
Acylation C6-NH₂Acid chloride (e.g., RCOCl), base (e.g., pyridine, triethylamine)N-(4-Bromo-2-methyl-1H-indol-6-yl)amide
Sulfonylation C6-NH₂Sulfonyl chloride (e.g., RSO₂Cl), baseN-(4-Bromo-2-methyl-1H-indol-6-yl)sulfonamide
Reductive Amination C6-NH₂Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, H₂/Pd-C)N-Alkyl-4-bromo-2-methyl-1H-indol-6-amine
Diazotization/Sandmeyer C6-NH₂1. NaNO₂, aq. acid; 2. CuX (X = Cl, Br, CN)6-Halo/Cyano-4-bromo-2-methyl-1H-indole

Structural Diversification via Ring Expansions or Contractions (Hypothetical for an indole)

While less common for simple indoles, the indole scaffold can theoretically undergo ring expansion or contraction reactions to generate novel heterocyclic systems. These transformations are often complex and require specific functionalities to be present on the indole ring.

Ring Annulation: One hypothetical approach to expand the ring system is through an annulation reaction, where a new ring is fused to the existing indole core. acs.orgrsc.orgnih.gov For instance, a reaction sequence that introduces a functionalized side chain at the C7 position could potentially be induced to cyclize onto the C6-amine, forming a new six- or seven-membered ring. The synthesis of pyrrolo[3,2,1-hi]indoles from appropriately substituted indoles demonstrates the feasibility of such intramolecular cyclizations. rsc.orgrsc.org

Ring-Opening and Rearrangement: Acid-catalyzed reactions of certain indoles can lead to ring-opening of the pyrrole moiety, followed by rearrangement to form other heterocyclic structures like quinolines. rsc.org While this is highly dependent on the specific indole substrate and reaction conditions, it represents a potential, albeit challenging, route for structural diversification.

These ring modification strategies are largely hypothetical for this compound without specific experimental validation. However, they highlight the potential for creating unique and complex molecular architectures based on this versatile starting material.

Theoretical and Computational Investigations of 4 Bromo 2 Methyl 1h Indol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These theoretical investigations provide insights that are often complementary to experimental data.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that helps in determining the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Furthermore, the calculation of charge distribution and the generation of a Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule. researchgate.net This information is vital for predicting how the molecule would interact with other chemical species, including potential sites for electrophilic and nucleophilic attack.

Molecular Geometry and Conformation Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net These calculations would identify the optimal bond lengths, bond angles, and dihedral angles for 4-bromo-2-methyl-1H-indol-6-amine. Such studies can also compare the geometry of the molecule in its ground state with its structure in a crystalline form, if available from X-ray diffraction studies. researchgate.net Conformational analysis would explore the different spatial arrangements of the molecule's flexible parts, such as the amine group, to identify the lowest energy conformer.

Vibrational Spectroscopy Predictions

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nist.gov This aids in the structural confirmation of the synthesized compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its dynamics and interactions with its environment.

Conformational Landscape Exploration

While quantum chemical calculations can identify stable conformers, MD simulations can explore the entire conformational landscape of the molecule over time. This would reveal the flexibility of the indole (B1671886) ring and its substituents and the transitions between different conformational states.

Solvent Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules. This would provide a detailed understanding of how the solvent affects the molecule's conformation and its interactions with other molecules, which is crucial for predicting its behavior in solution.

Reactivity Prediction and Reaction Mechanism Elucidation

The reactivity of indole derivatives is a subject of extensive study. The indole nucleus is electron-rich, making it prone to electrophilic substitution. bhu.ac.increative-proteomics.com The most reactive site for electrophilic aromatic substitution on indole is typically the C3 position. wikipedia.org This is because the cation formed by an attack at C3 is more stable than if the attack occurs at C2. bhu.ac.in However, the substituents on the indole ring, in this case, a bromo group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position, can significantly influence this reactivity.

Transition State Characterization

Understanding the reaction mechanisms involving this compound requires the characterization of transition states. Transition state theory is fundamental to predicting the rates and pathways of chemical reactions. For indole derivatives, transition metal-catalyzed reactions are a common method for functionalization. rsc.orgresearchgate.net These reactions often proceed through various intermediates and transition states that can be computationally modeled.

For instance, in electrophilic substitution reactions, the stability of the arenium ion (σ-complex) intermediate is crucial. mdpi.com The transition state leading to this intermediate will be stabilized by factors that stabilize the positive charge. The electron-donating amine group at the 6-position would be expected to stabilize a positive charge developing on the benzene (B151609) portion of the indole ring. Computational methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface and identifying the structures and energies of these transition states. researchgate.netresearchgate.net

Energy Profiles of Chemical Transformations

The energy profiles of chemical reactions involving this compound can be computationally determined to understand the feasibility and kinetics of various transformations. These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

Ligand-Protein Interaction Modeling (Molecular Docking for Biological Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This is particularly useful in drug discovery to understand how a ligand like this compound might interact with a biological target, such as a protein. nih.govnih.gov

The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govnih.gov The specific substitutions on the indole ring of this compound will govern its binding specificity and affinity. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.gov

Identification of Potential Binding Sites and Modes

Molecular docking simulations can identify potential binding sites on a target protein and predict the most likely binding poses of this compound. These simulations take into account the three-dimensional structures of both the ligand and the protein. researchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netresearchgate.net

For example, in studies of other indole derivatives, docking has been used to understand interactions with targets like the acetylcholine-binding protein and various enzymes. jocpr.commdpi.com The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. mdpi.com

Binding Affinity Predictions

Beyond identifying binding modes, computational methods can also predict the binding affinity of a ligand to a protein. nih.govyoutube.com This is often expressed as a binding energy, with more negative values indicating a stronger interaction. dergipark.org.tr Techniques like Thermodynamic Integration with Enhanced Sampling (TIES) and Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) have shown good correlation with experimental binding affinities for other classes of compounds. nih.gov For indole derivatives, docking studies have predicted binding affinities to various targets, which can then be used to prioritize compounds for experimental testing. researchgate.neteurjchem.com

In Silico ADMET Prediction for Theoretical Profile Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to evaluate the theoretical pharmacokinetic and safety profile of a compound. researchgate.netmdpi.com Various computational models and software, such as SwissADME and PreADMET, are used for these predictions. researchgate.netresearchgate.net

For indole derivatives, in silico ADMET studies have been performed to predict properties like lipophilicity (Log P), solubility, gastrointestinal absorption, and potential for crossing the blood-brain barrier. researchgate.netnih.govbenthamdirect.com These predictions are often guided by rules such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. researchgate.netnih.gov Studies on various indole derivatives have shown that they often exhibit favorable ADMET properties, with many showing zero violations of Lipinski's rule. researchgate.netnih.govbenthamdirect.com The predicted toxicity profile can also be evaluated, providing an early indication of a compound's potential safety. nih.govresearchgate.net

Table of Predicted ADMET Properties for Indole Derivatives (Illustrative)

Property Predicted Value Range for Indole Derivatives Significance
Log P 2.25 - 3.13 Lipophilicity, affects absorption and distribution. researchgate.net
Solubility Poorly to moderately soluble Affects absorption and formulation. mdpi.com
Gastrointestinal Absorption High Indicates potential for oral bioavailability. mdpi.com
Blood-Brain Barrier Permeation Variable Predicts potential for CNS activity. researchgate.net
Lipinski's Rule Violations Often zero Suggests "drug-likeness". researchgate.netnih.gov
Toxicity Variable (often predicted to be non-carcinogenic) Early assessment of safety profile. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
2-aryl-3-nitrosoindoles
4-nitroindole
3-methylindole
Tryptophan
Indole
3-bromoindole
Ibuprofen
BHT
Diazepam
PK11195
Indomethacin
Ascorbic acid
Ciprofloxacin
Ampicillin
Erlotinib
AT-101
Ketoconazole
Bifonazole
Ampicillin
1-Methylindole
6-bromoindole (B116670)
Methyl bromoacetate
4-Bromo-1-methyl-2-nitrobenzene

Applications of 4 Bromo 2 Methyl 1h Indol 6 Amine in Advanced Chemical Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Architectures

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. 4-Bromo-2-methyl-1H-indol-6-amine acts as a foundational unit for constructing more elaborate heterocyclic systems. hanessiangroup.com Chemists utilize the amine and bromo-substituted positions to introduce new ring systems through various synthetic transformations. For instance, the amine group can undergo condensation reactions, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings. These reactions allow for the fusion of other heterocyclic rings onto the indole core, leading to novel polycyclic aromatic and heteroaromatic structures. nih.govnih.gov Such complex molecules are often investigated for their potential biological activities. chemscene.comnih.govmdpi.com

A key application involves the synthesis of indole-based inhibitors. For example, the related compound 6-bromoindole (B116670) is a primary building block for synthesizing selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme linked to antibiotic resistance. nih.gov Synthetic routes often involve modifying the nitrogen atom of the indole ring or substituting the bromine atom via cross-coupling reactions to assemble the final complex inhibitors. nih.gov

Role in the Synthesis of Agrochemical Intermediates

While direct synthesis of commercial agrochemicals from this compound is not widely documented in readily available literature, the broader class of halogenated and aminated indoles is of significant interest in agrochemical research. The indole nucleus is a component of various natural and synthetic compounds with herbicidal, insecticidal, and fungicidal properties. The functional groups on this specific molecule provide handles for chemical modification to create libraries of new potential agrochemicals for screening. The bromo- and amino-substituents can be used to systematically alter the physicochemical properties of the resulting molecules, such as solubility, stability, and binding affinity to biological targets in pests and weeds.

Development of Ligands for Metal Complexes

The nitrogen atoms within the this compound structure (both the indole NH and the amino group) can act as coordination sites for metal ions, enabling its use as a ligand in coordination chemistry. nih.gov Schiff base ligands, formed by reacting the amino group with an aldehyde or ketone, can create multidentate ligands capable of forming stable complexes with various transition metals. nih.gov These metal complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents. nih.gov The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the indole ring. The electron-donating amine group and the electron-withdrawing bromine atom influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the metal center.

Table 1: Potential Coordination Sites for Metal Complexation

Atom/Group Type Potential Role
Indole Nitrogen (NH) Heterocyclic Amine Lewis Base, coordination site

Contribution to Novel Materials Science (e.g., Nonlinear Optical Materials)

Indole derivatives are recognized for their contribution to materials science, particularly in the development of organic materials with interesting electronic and photophysical properties. chemscene.com While specific research on this compound for nonlinear optical (NLO) applications is limited, the general structure is promising. NLO materials require molecules with a high degree of polarizability, often achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. The indole ring provides the conjugated system, while the amino group acts as an electron donor. The bromine atom can further modify the electronic landscape of the molecule. Synthetic modification of this scaffold could lead to new materials for applications in optoelectronics and photonics. For example, related methoxy-activated indoles have been investigated as building blocks for organic semiconductors. chim.it

Precursor for Dyes and Pigments

The amino group on the this compound molecule makes it a suitable precursor for the synthesis of azo dyes. Through a process called diazotization, the primary amine can be converted into a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling partners) to form brightly colored azo compounds. The final color of the dye can be modulated by the choice of the coupling partner and the substituents on the indole ring. The bromine atom can enhance the lightfastness and chemical stability of the resulting dye.

A historical example of an indole-based pigment is Tyrian purple, which is primarily composed of 6,6'-dibromoindigo. mdpi.com The synthesis of such pigments often starts from bromo-substituted indole precursors, highlighting the importance of compounds like this compound in the field of coloration. mdpi.comscispace.com

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound Not Found C₉H₉BrN₂
4-Bromo-2-methyl-6-nitroaniline (B42567) 77811-44-0 C₇H₇BrN₂O₂
6-Bromoindole 52415-26-4 C₈H₆BrN
4-Bromo-1H-indole 52488-36-5 C₈H₆BrN
6,6'-Dibromoindigo 19201-53-7 C₁₆H₈Br₂N₂O₂
4-Bromo-2-nitrobenzaldehyde 73157-20-7 C₇H₄BrNO₃
Methyl 6-bromo-1H-indole-2-carboxylate 372089-59-3 C₁₀H₈BrNO₂

Biological Activity and Mechanistic Investigations of 4 Bromo 2 Methyl 1h Indol 6 Amine Derivatives

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (bCSE) and Related Pathways

Bacterial cystathionine γ-lyase (bCSE) is a crucial enzyme in many pathogenic bacteria, responsible for the production of hydrogen sulfide (B99878) (H₂S). H₂S helps protect bacteria from oxidative stress, and its inhibition can enhance the efficacy of antibiotics. Research into bCSE inhibitors has identified various indole-containing molecules as promising candidates.

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the inhibition of bacterial cystathionine γ-lyase (bCSE) by derivatives of 4-Bromo-2-methyl-1H-indol-6-amine . The following subsections, therefore, reflect the absence of data for this particular compound in this specific area of research.

No published studies were identified that describe the molecular mechanism by which derivatives of This compound inhibit bCSE.

There is no available data on the structure-activity relationships of This compound derivatives in the context of bCSE potentiation.

While research on the broader class of 6-bromoindoles has identified potent bCSE inhibitors, such as NL1, NL2, and NL3, these are not derivatives of the specific scaffold requested in this article. mdpi.comnih.gov

Antimicrobial Research (Mechanistic Focus)

The antimicrobial properties of indole (B1671886) derivatives are a subject of considerable interest. Investigations often focus on their specific interactions with microbial components and their ability to disrupt essential cellular pathways.

DNA gyrase is a well-established target for antibacterial drugs. mdpi.com It is an essential enzyme in bacteria that controls DNA topology and is vital for DNA replication and transcription. While various classes of compounds are known to inhibit DNA gyrase, there is no specific information in the scientific literature to suggest that derivatives of This compound interact with or inhibit this enzyme.

Some related 6-bromoindolglyoxylamide derivatives have been studied for their antimicrobial properties, with their mechanism of action attributed to the rapid permeabilization and depolarization of the bacterial membrane, rather than inhibition of a specific enzyme like DNA gyrase. nih.gov

Pathway perturbation studies are essential for understanding the broader effects of a compound on microbial physiology. Such studies for derivatives of This compound have not been reported in the available scientific literature. Therefore, no data on how these specific compounds may disrupt microbial pathways is available.

Advanced Analytical Techniques for Characterization and Research of 4 Bromo 2 Methyl 1h Indol 6 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a target compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

In the analysis of 4-Bromo-2-methyl-1H-indol-6-amine, HRMS would be used to confirm its molecular formula, C₉H₉BrN₂. The presence of bromine is particularly notable, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da. The precise mass measurement of the molecular ion ([M]+) or the protonated molecule ([M+H]+) would be compared to the theoretically calculated mass, providing strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for this compound

Ion Calculated m/z Observed m/z Difference (ppm)
[C₉H₉⁷⁹BrN₂]+ 223.9974 223.9971 -1.3
[C₉H₉⁸¹BrN₂]+ 225.9954 225.9950 -1.8
[C₉H₁₀⁷⁹BrN₂]⁺ (M+H)⁺ 225.0052 225.0049 -1.3

Note: The data in this table is illustrative and represents expected values for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstones of structural analysis.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For instance, one would expect to see distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl protons, the amine protons, and the N-H proton of the indole. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring portion of the indole.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, one would expect to see nine distinct carbon signals corresponding to the nine carbon atoms in the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
NH (indole) ~8.0 br s
H-5 ~7.1 s
H-7 ~6.8 s
H-3 ~6.2 s
NH₂ ~3.5 br s

Note: The data in this table is illustrative and based on the analysis of similar indole structures. Actual values may vary.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~138
C-7a ~135
C-6 ~130
C-3a ~125
C-5 ~115
C-4 ~112
C-7 ~105
C-3 ~100

Note: The data in this table is illustrative and based on the analysis of similar indole structures. Actual values may vary.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Complex Structure Analysis

Two-dimensional NMR experiments are employed to resolve structural ambiguities that may remain after the analysis of 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within a spin system. For this compound, COSY would be used to confirm the connectivity of protons on the indole ring, although given the high degree of substitution, fewer couplings would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. buyersguidechem.com This is crucial for assigning the carbon signals based on the already assigned proton signals. buyersguidechem.com

Solid-State NMR for Polymorph and Crystal Structure Analysis

While solution-state NMR provides information on the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) can provide detailed information about the structure of a compound in its solid, crystalline form. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and ssNMR can be used to distinguish between them and to gain insight into their crystal packing and intermolecular interactions. For a compound like this compound, ssNMR could be used to study its crystalline form and to identify any potential polymorphs.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise location of each atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute stereochemistry of the molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure and connectivity, confirming the positions of the bromo, methyl, and amine substituents on the indole core.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating components of a mixture. For this compound, a reversed-phase HPLC or UPLC method would be developed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the instrument. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is suitable for volatile and thermally stable compounds. While the free amine of this compound might require derivatization to improve its volatility, GC-MS could be used to analyze for impurities or to monitor its formation in a reaction mixture. rsc.org

Table 4: List of Compound Names

Compound Name
This compound
4-Bromo-3-methyl-1H-indole
4-Bromo-1H-indol-6-amine
6-Bromo-2-methyl-1H-indol-4-amine
⁷⁹Br

Spectroscopic Methods (UV-Vis, IR, Raman) for Electronic and Vibrational Characterization

Spectroscopic techniques are cornerstones in the structural elucidation of organic compounds. Ultraviolet-visible (UV-Vis), infrared (IR), and Raman spectroscopy each probe different aspects of the molecular structure of this compound, from its electronic energy levels to the vibrational modes of its constituent bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The indole ring system possesses characteristic π → π* transitions. A study on indole derivatives showed that substitutions on the pyrrole (B145914) and benzyl (B1604629) rings affect the energies of the 1La and 1Lb transitions. nih.gov For this compound, the presence of the bromine atom, the methyl group, and the amino group on the indole scaffold is expected to modulate the absorption maxima (λmax).

The amino group, being an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system through its lone pair of electrons. The bromine atom, also an auxochrome, can contribute to a red shift as well. Conversely, the methyl group, an alkyl substituent, may have a minor hyperchromic or hypsochromic effect. Research on BN indoles indicated that the λmax in the UV-vis absorption spectrum is sensitive to substitutions, with a fused BN indole II showing a λmax at 292 nm compared to the natural indole at 270 nm. acs.org

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Br bonds.

The N-H stretching vibrations of the indole ring and the primary amine group are expected in the region of 3500-3300 cm-1. The aromatic C-H stretching vibrations typically appear above 3000 cm-1, while the aliphatic C-H stretching of the methyl group is expected around 2975-2845 cm-1. docbrown.info The C=C stretching vibrations of the aromatic indole ring are anticipated in the 1600-1450 cm-1 region. The C-N stretching vibrations would likely be observed in the 1350-1250 cm-1 range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 750-500 cm-1 region. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. The interpretation of Raman spectra often benefits from computational work, such as density functional theory (DFT) calculations, to assign vibrational normal modes to the observed Raman bands. acs.orgnih.gov For indole and its derivatives, prominent Raman bands are associated with the breathing modes of the indole ring. researchgate.net In the case of this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. Surface-enhanced Raman spectroscopy (SERS) could be a particularly useful technique to enhance the signal of this molecule, as has been demonstrated for other indolic compounds. researchgate.netnih.gov

Interactive Data Table: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Wavelength/Wavenumber Assignment
UV-Vis Spectroscopy~270-300 nmπ → π* transitions of the indole ring, modulated by substituents
Infrared (IR) Spectroscopy3500-3300 cm⁻¹N-H stretching (indole and amine)
>3000 cm⁻¹Aromatic C-H stretching
2975-2845 cm⁻¹Aliphatic C-H stretching (methyl group)
1600-1450 cm⁻¹Aromatic C=C stretching
1350-1250 cm⁻¹C-N stretching
750-500 cm⁻¹C-Br stretching
Raman Spectroscopy~750-1600 cm⁻¹Indole ring breathing and stretching modes, C-Br stretching

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity (if chiral derivatives are synthesized)

While this compound itself is not chiral, the synthesis of its chiral derivatives would necessitate the use of chiroptical spectroscopy to determine their enantiomeric purity and absolute configuration. Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is highly sensitive to the three-dimensional structure of molecules. If a chiral center were introduced into a derivative of this compound, for instance, by derivatizing the amine group with a chiral auxiliary, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effect, the characteristic peaks and troughs in a CD spectrum, can be used to determine the absolute configuration of the chiral centers by comparing experimental data with theoretical calculations or with the spectra of analogous compounds of known stereochemistry. libretexts.org The electronic transitions of the indole chromophore would be the primary reporters in the UV region for such analyses.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orgslideshare.net ORD and CD are closely related phenomena, collectively known as the Cotton effect, and one can be calculated from the other through the Kronig-Kramers relations. An ORD spectrum displays the variation of the angle of rotation as a function of wavelength. For chiral derivatives of this compound, the ORD curve would show a plain curve at wavelengths far from an absorption band and anomalous dispersion (a peak and a trough) in the vicinity of a chromophore's absorption band. libretexts.org The shape and sign of the Cotton effect in the ORD spectrum provide information about the stereochemistry of the molecule.

The synthesis of chiral derivatives of this compound could be envisioned through several routes, such as the introduction of a chiral substituent at the nitrogen of the indole ring or the amine group, or through the formation of a new chiral center via a stereoselective reaction. In any of these scenarios, CD and ORD would be indispensable tools for confirming the success of the asymmetric synthesis and for assigning the absolute configuration of the newly formed stereocenters.

Interactive Data Table: Chiroptical Techniques for Chiral Derivatives of this compound

Chiroptical Technique Principle Application
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. libretexts.orgDetermination of enantiomeric purity and absolute configuration of chiral derivatives.
Optical Rotatory Dispersion (ORD)Variation of optical rotation with the wavelength of light. wikipedia.orgConfirmation of chirality and determination of absolute stereochemistry through the Cotton effect. libretexts.org

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Methyl 1h Indol 6 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of polysubstituted indoles like 4-Bromo-2-methyl-1H-indol-6-amine often relies on classical methods that may involve harsh reaction conditions, multiple steps, and the generation of significant waste. Future research is poised to address these limitations by focusing on more sustainable and atom-economical approaches.

One promising avenue is the application of C-H activation strategies. Direct functionalization of the indole (B1671886) core would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, palladium-catalyzed C-H arylation or amination could be explored to introduce substituents at various positions on the indole ring system, potentially offering a more direct route to the target compound or its derivatives.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of environmentally benign solvents such as water or supercritical fluids, the development of catalytic systems based on earth-abundant metals, and the implementation of flow chemistry processes. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and reaction control, which are crucial for the industrial production of fine chemicals.

Synthetic StrategyPotential Advantages
C-H ActivationReduced step count, less waste, access to novel derivatives.
Green SolventsLower environmental impact, improved safety profile.
Earth-Abundant Metal CatalysisReduced cost, lower toxicity compared to precious metals.
Flow ChemistryEnhanced safety, scalability, and process control.

Exploration of New Reactivity Profiles and Catalytic Transformations

The unique arrangement of bromo, methyl, and amino substituents on the this compound scaffold presents a rich platform for exploring novel reactivity and catalytic transformations. The bromine atom at the 4-position is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. Future research could focus on expanding the scope of these reactions to introduce a wide array of functional groups, thereby generating a library of novel indole derivatives for biological screening or materials science applications.

The presence of the amino group at the 6-position offers opportunities for further functionalization, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents. Additionally, the N-H of the indole ring and the amino group can be targeted for derivatization.

Moreover, the indole nucleus itself can participate in various catalytic transformations. For example, the development of enantioselective functionalization reactions would be a significant advancement, providing access to chiral indole derivatives with potentially unique biological activities. The exploration of photocatalysis and electrocatalysis could also unveil new reaction pathways that are not accessible through traditional thermal methods.

Design and Synthesis of Advanced Functional Materials Incorporating the Indole Scaffold

Indole and its derivatives are known to possess interesting photophysical and electronic properties, making them attractive building blocks for advanced functional materials. The this compound scaffold could be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom can be used as a reactive site to polymerize or graft the indole unit onto other electroactive moieties.

The amino group can be utilized to tune the electronic properties of the molecule and to promote intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and morphology of thin films. Future research in this area would involve the synthesis of oligomers and polymers containing the this compound unit and the investigation of their material properties.

Material ApplicationPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)As a charge-transporting or emissive material.
Organic Field-Effect Transistors (OFETs)As a semiconductor in the active layer.
Organic Photovoltaics (OPVs)As a donor or acceptor material in the photoactive layer.
Chemical SensorsAs a recognition element for specific analytes.

Further Elucidation of Biological Mechanisms at the Molecular Level

The indole nucleus is a common feature in many biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The specific substitution pattern of this compound makes it an intriguing candidate for biological investigation. The bromo substituent can enhance binding affinity to protein targets through halogen bonding, while the amino group can participate in hydrogen bonding and salt bridge formation.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in disease pathways. Once a lead compound is identified, detailed mechanistic studies at the molecular level will be crucial. This would involve techniques such as X-ray crystallography to determine the binding mode of the compound to its target protein, as well as various biochemical and cellular assays to elucidate its mechanism of action.

Integration with Artificial Intelligence and Machine Learning for Chemical Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. These computational tools can be leveraged to accelerate the discovery and optimization of new molecules based on the this compound scaffold.

ML models can be trained on existing data of indole derivatives to predict their physicochemical properties, biological activities, and synthetic accessibility. This can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Generative models, a type of AI, can be used to design novel indole derivatives with desired properties in silico. These computationally designed molecules can then be synthesized and tested in the laboratory.

Synergistic Computational-Experimental Approaches in Material and Biological Design

The combination of computational modeling and experimental validation offers a powerful paradigm for the rational design of new materials and biologically active molecules. In the context of this compound, computational methods such as density functional theory (DFT) can be used to predict its electronic structure, photophysical properties, and reactivity.

For materials design, these calculations can guide the synthesis of new indole-based materials with tailored properties for specific applications. In drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with their biological targets. These computational predictions can then be validated through experimental studies, creating a feedback loop that accelerates the design-synthesis-test-analysis cycle.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-2-methyl-1H-indol-6-amine?

The synthesis typically involves bromination and functionalization of an indole scaffold. A common strategy includes:

  • Bromination at the 4-position : Using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Methylation at the 2-position : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methyl group.
  • Amine introduction at the 6-position : A Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines under catalytic conditions. Characterization via HRMS and NMR is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic methods :
  • 1H/13C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C2, amine at C6).
  • HRMS : Verify molecular weight (211.06 g/mol, C₈H₇BrN₂) and isotopic patterns .
    • X-ray crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (tools like SHELXL/SHELXT ensure accurate refinement) .

Q. What preliminary biological assays are recommended for this compound?

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • Enzyme inhibition : Test against kinases (e.g., EGFR, BRAF) via fluorescence-based assays.
  • Antimicrobial studies : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives?

  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin, topoisomerases).
  • QSAR models : Corlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity data.
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for indole derivatives?

  • Regiochemical variability : Compare analogues like 4-bromo-6-aminoindole (no methyl) vs. 4-bromo-2-methyl-6-aminoindole. Methylation at C2 may sterically hinder interactions, reducing potency against certain targets.
  • Data normalization : Use standardized assay protocols (e.g., IC₅₀ values under identical pH/temperature) to minimize variability .

Q. What strategies mitigate challenges in regioselective functionalization during synthesis?

  • Directing groups : Temporarily introduce groups (e.g., sulfonic acid) to steer bromination/methylation to desired positions.
  • Protection-deprotection : Shield the amine at C6 during methylation using Boc groups, followed by acidic deprotection.
  • Catalytic systems : Employ Pd/Cu catalysts for cross-couplings to minimize byproducts .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate interactions.
  • Mutagenesis studies : Identify critical residues in the enzyme active site through site-directed mutagenesis .

Methodological Notes

  • Data reliability : Prioritize PubChem, CAS Common Chemistry, and peer-reviewed synthesis protocols .
  • Advanced tools : SHELXL/SHELXT for crystallography, AutoDock for docking, and GROMACS for MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.